molecular formula C10H21NO B13250229 3-(Cycloheptylamino)propan-1-OL CAS No. 55611-64-8

3-(Cycloheptylamino)propan-1-OL

Cat. No.: B13250229
CAS No.: 55611-64-8
M. Wt: 171.28 g/mol
InChI Key: OXYJOLIHFRNKIB-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)propan-1-OL is an organic compound with the molecular formula C10H21NO It is a derivative of propanol where the hydroxyl group is attached to a propyl chain, which is further substituted with a cycloheptylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)propan-1-OL typically involves the reaction of cycloheptylamine with a suitable propanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 3-chloropropan-1-ol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylamino)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cycloheptylpropanal or cycloheptylpropanone.

    Reduction: Cycloheptylamine or cycloheptylpropanol.

    Substitution: Cycloheptylpropyl halides or esters.

Scientific Research Applications

3-(Cycloheptylamino)propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)propan-1-OL: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-(Cyclopentylamino)propan-1-OL: Contains a cyclopentyl group.

    3-(Cyclooctylamino)propan-1-OL: Contains a cyclooctyl group.

Uniqueness

3-(Cycloheptylamino)propan-1-OL is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

55611-64-8

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(cycloheptylamino)propan-1-ol

InChI

InChI=1S/C10H21NO/c12-9-5-8-11-10-6-3-1-2-4-7-10/h10-12H,1-9H2

InChI Key

OXYJOLIHFRNKIB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCCO

Origin of Product

United States

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